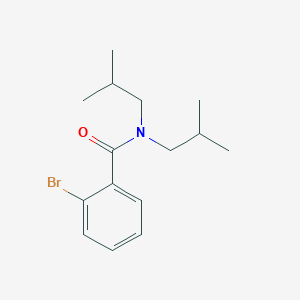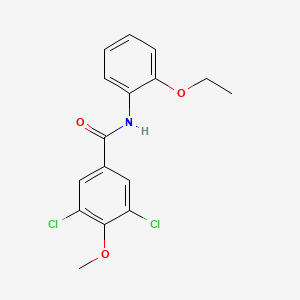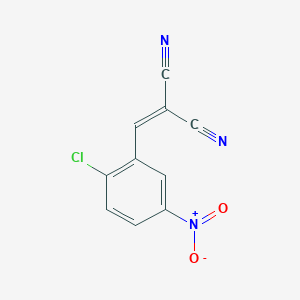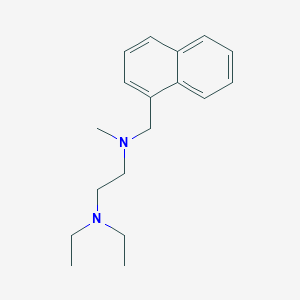![molecular formula C16H11F3N2O2 B5709983 5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, commonly known as MTFPO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse biological activities. Its unique chemical structure and properties make it an attractive target for drug design and development.
作用機序
The mechanism of action of MTFPO is not yet fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell signaling pathways. MTFPO has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of ribosomes, leading to the inhibition of protein synthesis. Furthermore, MTFPO has been shown to inhibit the activity of various signaling pathways, including the MAPK and PI3K/AKT pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
MTFPO has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Furthermore, MTFPO has been shown to have antiviral properties, leading to the inhibition of viral replication. However, the exact biochemical and physiological effects of MTFPO are still being studied, and further research is needed to fully understand its mechanisms of action.
実験室実験の利点と制限
MTFPO has several advantages for lab experiments, including its high purity and stability, making it suitable for various scientific applications. Furthermore, MTFPO is relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using MTFPO in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
将来の方向性
There are several future directions for research on MTFPO, including the development of new drugs based on its chemical structure and properties. Furthermore, further research is needed to fully understand the mechanisms of action of MTFPO and its potential use in the treatment of various diseases. In addition, further studies are needed to investigate the potential side effects and toxicity of MTFPO, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new synthesis methods for MTFPO may also lead to the discovery of new compounds with similar or improved biological activities.
合成法
MTFPO can be synthesized through a multistep process involving the reaction of 4-methoxybenzohydrazide with 4-trifluoromethylbenzaldehyde, followed by the reaction of the resulting intermediate with thionyl chloride and potassium hydroxide. The final product is obtained through cyclization of the intermediate in the presence of phosphorus oxychloride and triethylamine. The synthesis of MTFPO has been optimized to produce high yields and purity, making it suitable for various scientific applications.
科学的研究の応用
MTFPO has been extensively studied for its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis and cell cycle arrest. MTFPO has also been shown to have potent antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, MTFPO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, MTFPO has been shown to have antiviral properties against several viruses, including influenza virus and herpes simplex virus.
特性
IUPAC Name |
5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-13-8-4-11(5-9-13)15-20-14(21-23-15)10-2-6-12(7-3-10)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDMDWTWPJSEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)


![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)


